

X-ray Crystal Structure of Acyclic Diol Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2,4-Heptanediol

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For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the X-ray crystal structures of acyclic diol derivatives. Due to a lack of publicly available crystallographic data for **2,4-heptanediol** derivatives, this document presents a detailed analysis of meso-2,3-difluoro-1,4-butanediol and its dibenzylated precursor, meso-1,4-bis(benzyloxy)-2,3-difluorobutane, as representative examples. The methodologies and data presentation herein serve as a valuable reference for the structural analysis of similar small molecules.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for meso-2,3-difluoro-1,4-butanediol and its dibenzylated precursor, providing a basis for structural comparison.

Parameter	meso-2,3-difluoro-1,4-butanediol	meso-1,4-bis(benzyloxy)-2,3-difluorobutane
Crystal System	Tetragonal	Monoclinic
Space Group	I4 ₁ /a	P2 ₁ /c
Unit Cell Dimensions		
a (Å)	7.953(3)	11.455(2)
b (Å)	7.953(3)	5.867(1)
c (Å)	8.358(4)	24.169(5)
α (°)	90	90
β (°)	90	100.28(3)
γ (°)	90	90
Volume (Å ³)	529.2(4)	1598.1(6)
Z	4	4
Calculated Density (g/cm ³)	1.569	1.272
F–C–C–F Torsion Angle (°)	180	180
F–C–C–O Torsion Angle (°)	66.8	Not reported

Experimental Protocols

The experimental procedures for the synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol are detailed below.

Synthesis of meso-2,3-difluoro-1,4-butanediol

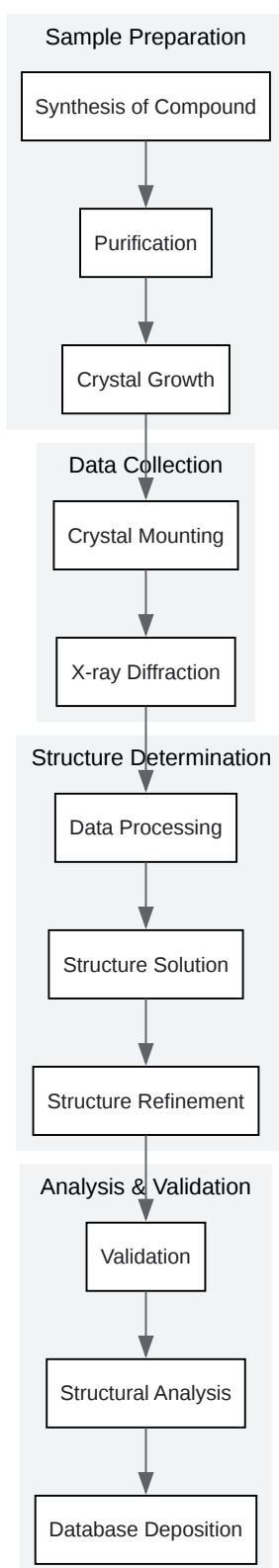
The synthesis of meso-2,3-difluoro-1,4-butanediol was achieved in a five-step process starting from (Z)-2-butene-1,4-diol. The key steps involved the formation of a meso-epoxide, followed by a fluorination reaction. The final diol was obtained as a white crystalline solid after purification by column chromatography.[\[1\]](#)

X-ray Crystallography

Single crystals suitable for X-ray diffraction were obtained for meso-2,3-difluoro-1,4-butanediol. A suitable crystal was mounted on a diffractometer, and data was collected at a controlled temperature. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of the Crystallographic Workflow

The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray diffraction.



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Caption: General workflow for single-crystal X-ray diffraction analysis.

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References

- 1. Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane - PMC [pmc.ncbi.nlm.nih.gov]
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